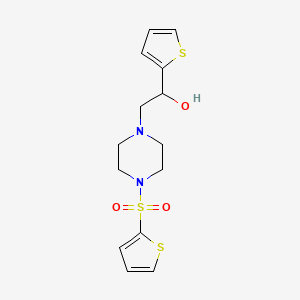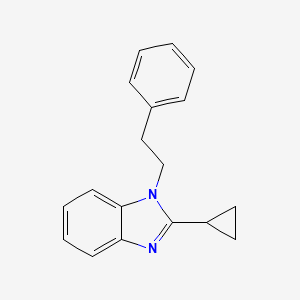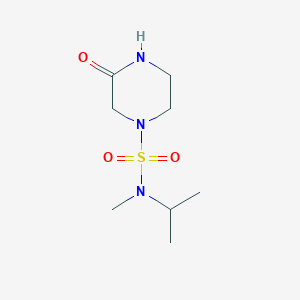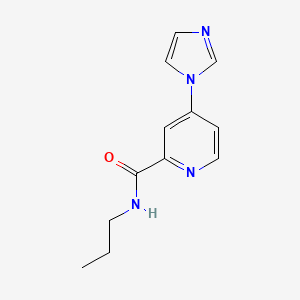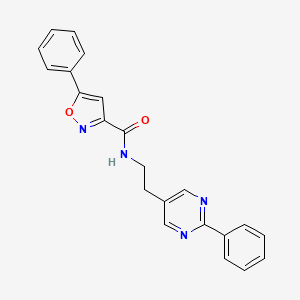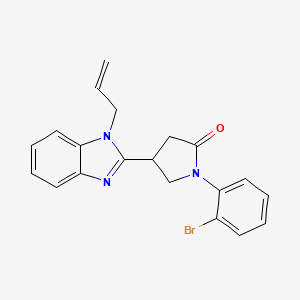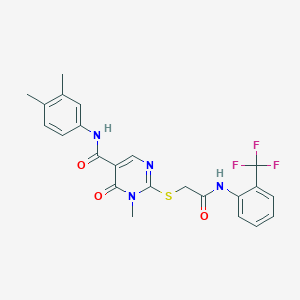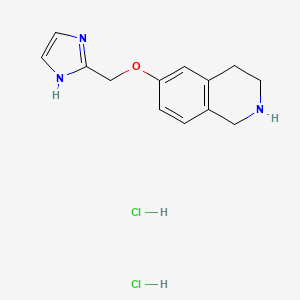
6-((1H-咪唑-2-基)甲氧基)-1,2,3,4-四氢异喹啉二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound that features both an imidazole ring and a tetrahydroisoquinoline moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The tetrahydroisoquinoline structure is a partially saturated isoquinoline, which is also found in various natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and antifungal properties . Additionally, the tetrahydroisoquinoline moiety is found in various natural products with pharmacological activities.
作用机制
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
准备方法
The synthesis of 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles . Industrial production methods may involve the use of homogeneous catalysts and hazardous chemicals, which can increase the cost of production .
化学反应分析
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the hydrogenation of imidazole derivatives can be achieved using palladium or nickel catalysts under high pressure and temperature conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and omeprazole . These compounds share the imidazole ring structure but differ in their additional functional groups and overall molecular structure. The presence of the tetrahydroisoquinoline moiety in 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride makes it unique compared to other imidazole derivatives. Similar compounds include imidazo[1,2-a]pyridine analogues, which also exhibit a range of biological activities .
属性
IUPAC Name |
6-(1H-imidazol-2-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.2ClH/c1-2-12(17-9-13-15-5-6-16-13)7-10-3-4-14-8-11(1)10;;/h1-2,5-7,14H,3-4,8-9H2,(H,15,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJESXNPBVUPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OCC3=NC=CN3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)
![4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2384060.png)
![methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate](/img/structure/B2384061.png)
![Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2384063.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B2384064.png)
